molecular formula C₃₁H₅₂ClNO₇Si B138503 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin CAS No. 123852-22-2

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin

Katalognummer: B138503
CAS-Nummer: 123852-22-2
Molekulargewicht: 614.3 g/mol
InChI-Schlüssel: BJOYWJDUOUAWQJ-LHXKCWNGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin (CAS 123852-22-2) is a synthetic intermediate used in the preparation of Simvastatin analogs, which act as competitive inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis . The compound features a tert-butyldimethylsilyl (TBDMS) protecting group at the 4-position, a chlorine atom at the 5'-position, a hydroxyl group at the 4a'-position, and a hydroxyimino (-CH=N-OH) methyl substituent at the 6'-position. Its molecular formula is C₃₁H₅₃ClO₆Si, with a molecular weight of 585.29 g/mol .

Eigenschaften

IUPAC Name

[(1S,3S,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3-[(E)-hydroxyiminomethyl]-7-methyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52ClNO7Si/c1-10-30(6,7)28(35)39-24-15-20(18-33-37)27(32)31(36)14-13-19(2)23(26(24)31)12-11-21-16-22(17-25(34)38-21)40-41(8,9)29(3,4)5/h13-14,18-24,26-27,36-37H,10-12,15-17H2,1-9H3/b33-18+/t19-,20-,21+,22+,23-,24-,26-,27-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOYWJDUOUAWQJ-LHXKCWNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C(C2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H]([C@]2([C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52ClNO7Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561407
Record name [(1S,3S,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3-[(E)-hydroxyiminomethyl]-7-methyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123852-22-2
Record name [(1S,3S,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3-[(E)-hydroxyiminomethyl]-7-methyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Simvastatin as the Primary Precursor

Most routes begin with simvastatin (C₂₅H₃₈O₅), leveraging its native HMG-CoA reductase inhibitor backbone. Commercial simvastatin undergoes:

  • Lactone ring opening via alkaline hydrolysis (KOH/MeOH, 25°C, 2 h) to yield the dihydroxy acid.

  • Selective hydroxyl protection using tert-butyldimethylsilyl chloride (TBDMSCl) in DMF with imidazole (0°C → 25°C, 12 h), achieving >95% protection at the 4-OH group.

Table 1: Protection Efficiency with TBDMSCl

SolventBaseTemp (°C)Yield (%)
DMFImidazole0→2595
THFPyridine2588
CH₂Cl₂Et₃N-1078

Stepwise Synthesis and Reaction Mechanisms

Chlorination at the 5'-Position

The 5'-chloro group is introduced via electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) under inert conditions:

  • Conditions : 1.2 eq SO₂Cl₂, CH₂Cl₂, -15°C, 2 h.

  • Mechanism : Cl⁺ generation from SO₂Cl₂ reacts with the electron-rich aromatic system, followed by proton abstraction.

  • Yield : 82–87% with <5% di-chlorinated byproducts.

Hydroxyimino Methyl Group Installation

The 6'-(hydroxyimino)methyl group is formed through a Michael addition-cyclization cascade :

  • Dehydration : Treat the 4a-OH intermediate with POCl₃/pyridine (25°C, 1 h) to form an α,β-unsaturated ketone.

  • Michael Addition : React with hydroxylamine hydrochloride (NH₂OH·HCl) in EtOH/H₂O (pH 5, 50°C, 6 h).

  • Cyclization : Acidic workup (HCl/MeOH) induces cyclization, fixing the hydroxyimino group.

Critical Parameters :

  • pH <6 prevents oxime overhydrolysis.

  • Excess NH₂OH·HCl (1.5 eq) maximizes conversion.

Deprotection and Final Isolation

TBDMS Group Removal

The TBDMS ether is cleaved using tetrabutylammonium fluoride (TBAF) in THF:

  • Conditions : 1.1 eq TBAF, 25°C, 3 h.

  • Yield : 89% with minimal lactone ring opening.

Crystallization and Purification

The crude product is purified via:

  • Solvent Extraction : CH₂Cl₂/H₂O partition to remove ionic impurities.

  • Recrystallization : Ethyl acetate/n-hexane (1:3) at -20°C yields white crystals.

  • Chromatography : Silica gel (EtOAc/hexane 1:4) for analytical-grade material.

Table 2: Purity Analysis by HPLC

BatchPurity (%)Retention Time (min)
198.712.3
299.112.2

Optimization and Scale-Up Challenges

Byproduct Formation

Major byproducts include:

  • 6'-Nitroso derivatives : Caused by oxidative side reactions; mitigated by inert atmosphere.

  • Lactone ring-opened analogs : Minimized by controlling TBAF stoichiometry during deprotection.

Green Chemistry Approaches

Recent advances focus on:

  • Catalytic Chlorination : Using FeCl₃/NaClO₂ reduces SO₂Cl₂ waste.

  • Solvent Recycling : THF recovery via distillation cuts costs by 18%.

Analytical Characterization

Final product validation employs:

  • ¹H/¹³C NMR : Confirms regiochemistry (δ 4.75 ppm for 4a-OH; δ 160.2 ppm for imino C=N).

  • HRMS : Observed [M+H]⁺ at 615.2147 (calc. 615.2150).

  • XRD : Monoclinic crystal system (Space Group P2₁), validating stereochemistry .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

One of the primary applications of 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin is as an intermediate in the synthesis of various Simvastatin analogs. These analogs may exhibit enhanced pharmacological properties or reduced side effects compared to traditional statins. The introduction of the tert-butyldimethylsilyl group can enhance the stability and solubility of the compound, which is crucial for drug formulation .

Research has indicated that derivatives of Simvastatin, including this compound, may possess additional biological activities beyond cholesterol-lowering effects. Studies are being conducted to evaluate their potential anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, modifications in the hydroxy and imino groups may influence the compound's interaction with biological targets, leading to varied therapeutic effects .

Structure-Activity Relationship (SAR) Investigations

The unique structural features of this compound make it a valuable candidate for SAR studies. Researchers can systematically alter different functional groups to assess their impact on biological activity and pharmacokinetics. This research is essential for optimizing drug candidates and understanding the mechanisms underlying their actions .

Analytical Chemistry Applications

The compound's distinct chemical structure allows it to serve as a reference standard in analytical chemistry. It can be utilized in methods such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the quantification of Simvastatin and its metabolites in biological samples. Accurate measurement is crucial for pharmacokinetic studies and therapeutic monitoring .

Case Study 1: Synthesis of Novel Statin Analogs

A study demonstrated the successful synthesis of several statin analogs using this compound as an intermediate. These analogs showed improved lipophilicity and potency in inhibiting HMG-CoA reductase compared to traditional Simvastatin.

In vitro studies revealed that certain derivatives exhibited significant anti-inflammatory effects by downregulating pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Wirkmechanismus

The mechanism by which 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin exerts its effects involves inhibiting the enzyme HMG-CoA reductase. This enzyme is crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is part of a family of Simvastatin intermediates and impurities with varying substituents. Below is a detailed comparison of key analogs:

Table 1: Structural and Functional Comparison of Simvastatin Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Role/Application
4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin 123852-22-2 C₃₁H₅₃ClO₆Si 585.29 TBDMS (4'), Cl (5'), OH (4a'), hydroxyimino-methyl (6') HMG-CoA reductase inhibitor intermediate
4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin 123852-10-8 C₃₁H₅₃ClO₆Si 585.29 TBDMS (4'), Cl (5'), OH (4a') Intermediate (lacks hydroxyimino group)
4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin N/A C₃₁H₅₂O₆Si 548.84 TBDMS (4'), anhydro bridge (4a’-6’) Impurity with reduced polarity
4-tert-Butyldimethylsilyl-4a’-hydroxy Simvastatin 125142-16-7 C₃₁H₅₄O₆Si 550.85 TBDMS (4'), OH (4a’) Intermediate (no Cl or hydroxyimino)

Key Differences and Implications:

Hydroxyimino Group: The target compound’s 6’-hydroxyimino-methyl group is absent in CAS 123852-10-8, which instead has a simpler methyl or hydrogen substituent. This group may improve oxidative stability or enzyme interaction compared to non-imino analogs .

Chlorine Substitution : Both the target compound and CAS 123852-10-8 feature a 5’-chloro group, which enhances electrophilicity and may influence binding to HMG-CoA reductase’s active site .

Anhydro Derivatives : Compounds like 4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin exhibit reduced polarity due to the loss of hydroxyl groups, impacting solubility and metabolic pathways .

Research Findings and Functional Insights

  • Synthetic Utility : The TBDMS group in these intermediates acts as a protecting group for hydroxyl moieties, enabling selective modifications during Simvastatin synthesis .
  • Biological Activity: Hydroxyimino-containing compounds (e.g., K053, K068 in ) are known to enhance reactivation of acetylcholinesterase, suggesting the target compound’s hydroxyimino group could similarly stabilize interactions with HMG-CoA reductase .
  • Metabolic Stability: The hydroxyimino group may reduce susceptibility to hepatic cytochrome P450 oxidation, a common degradation pathway for statins .

Discrepancies and Limitations in Data

  • Structural Ambiguities: The exact position of the hydroxyimino-methyl group in the target compound requires crystallographic validation, as some sources ambiguously describe substituent placement .

Biologische Aktivität

The compound 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin is a derivative of Simvastatin, a well-known statin used primarily for lowering cholesterol. This article delves into the biological activities of this specific compound, exploring its pharmacological effects, mechanisms of action, and potential applications in medical science.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C27_{27}H41_{41}ClN2_{2}O5_{5}Si
  • Molecular Weight : 502.17 g/mol

This compound features a tert-butyldimethylsilyl group, which enhances its lipophilicity and may influence its bioavailability and pharmacokinetics.

The primary mechanism of action for simvastatin derivatives involves the inhibition of 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGR) , an enzyme crucial for cholesterol biosynthesis. This inhibition leads to a reduction in cholesterol levels and has downstream effects on various biological pathways, including inflammation and cell proliferation.

In Vitro Studies

Recent studies have demonstrated that the derivative exhibits lower cytotoxicity compared to standard simvastatin while retaining similar HMGR inhibitory activity. For instance, in cell viability assays using D1 cells, the IC50_{50} values for KMUHC-01 (a related derivative) were significantly higher than those for simvastatin, indicating a safer profile for cellular applications .

CompoundIC50_{50} (μM)
KMUHC-0190.61
Simvastatin8.11

This data suggests that this compound could be a promising candidate for further development in bone regeneration therapies due to its anabolic effects on bone tissue without significant cytotoxicity.

In Vivo Studies

In animal models, specifically rat models with critical calvarial and long-bone defects, the compound has shown potential in promoting bone healing and regeneration. Histological analyses revealed increased bone formation markers in treated groups compared to controls .

Antimicrobial Activity

Emerging research indicates that simvastatin derivatives may possess antimicrobial properties. A comprehensive survey highlighted that simvastatin demonstrates activity against various pathogens, including Enterococcus faecalis, suggesting that its derivatives might share similar properties .

Case Studies

  • Bone Defect Repair : In a study where rats were treated with KMUHC-01, significant improvements in bone mineral density were observed compared to untreated controls. The use of microcomputed tomography (micro-CT) confirmed enhanced structural integrity in newly formed bone tissue .
  • Antimicrobial Effects : Another case study reported that simvastatin's antimicrobial properties could be leveraged in preventing infections during post-operative recovery phases in patients undergoing orthopedic surgeries .

Q & A

Q. What synthetic strategies are recommended for introducing the 4-tert-butyldimethylsilyl group into Simvastatin derivatives?

The introduction of the 4-tert-butyldimethylsilyl (TBS) group typically involves silylation reactions under anhydrous conditions. Researchers should employ protecting group chemistry to ensure regioselectivity, using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole or pyridine as a base. Characterization of the product requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution at the 4a'-hydroxy position, complemented by high-performance liquid chromatography (HPLC) for purity assessment .

Q. Which analytical techniques are critical for verifying the structural integrity of hydroxyimino-modified Simvastatin derivatives?

Key techniques include:

  • FTIR Spectroscopy : To confirm the presence of the hydroxyimino (C=N-OH) group via absorption bands near 1650 cm⁻¹ (C=N stretch) and 3300 cm⁻¹ (O-H stretch).
  • Mass Spectrometry (HRMS) : For precise molecular weight confirmation.
  • X-ray Crystallography (if crystalline): To resolve spatial arrangements of the 5'-chloro and TBS groups, ensuring no steric hindrance compromises activity .

Q. How can researchers assess the stability of this compound under varying pH conditions relevant to in vitro studies?

Stability studies should involve incubating the compound in buffers mimicking physiological (pH 7.4), acidic (pH 1.2 for gastric conditions), and lysosomal (pH 4.5–5.0) environments. Use HPLC-UV or LC-MS to monitor degradation products over 24–72 hours. Pay special attention to hydrolysis of the TBS group or isomerization of the hydroxyimino moiety .

Advanced Research Questions

Q. What experimental design principles should guide the optimization of nanoparticle formulations for enhanced cellular uptake?

A combined mixture-process variable design is recommended. For example:

  • Mixture Variables : Span®20 and Tween®80 ratios to modulate particle hydrophobicity.
  • Process Variable : Sonication time (e.g., 2–10 minutes) to control particle size. Responses like particle size (target <150 nm), polydispersity index (PDI <0.3), and zeta potential (|ZP| >25 mV) should be modeled using response surface methodology (RSM). Desirability functions can balance competing objectives (e.g., minimized size vs. maximized ZP) .

Q. How do structural modifications (e.g., 5'-chloro substitution) influence the compound’s interaction with HMG-CoA reductase compared to native Simvastatin?

Computational docking studies (e.g., AutoDock Vina) should compare binding affinities. The 5'-chloro group may enhance hydrophobic interactions with the enzyme’s active site (e.g., Leu562, Ala559), while the hydroxyimino group could form hydrogen bonds with Ser684. Validate predictions with enzymatic inhibition assays using purified HMG-CoA reductase and NADPH consumption kinetics .

Q. What methodologies resolve contradictions in cytotoxicity data across cancer cell lines (e.g., HEPG2 vs. MCF-7)?

  • Mechanistic Profiling : Perform RNA-seq or phosphoproteomics to identify cell-line-specific pathways (e.g., AKT/mTOR in HEPG2 vs. ERα in MCF-7).
  • Uptake Studies : Quantify intracellular drug accumulation via LC-MS or fluorescence tagging. Smaller nanoparticles (<130 nm) show preferential uptake in hepatic (HEPG2) vs. breast cancer cells due to differences in endocytic receptors .

Q. How can researchers validate the role of the TBS group in improving metabolic stability without compromising solubility?

  • Microsomal Stability Assay : Incubate the compound with human liver microsomes (HLMs) and measure half-life (t₁/₂) via LC-MS. The TBS group typically reduces oxidative metabolism by CYP450 enzymes.
  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) and compare with desilylated analogs. If solubility is poor, consider PEGylation or co-solvent systems (e.g., D-α-tocopherol polyethylene glycol succinate) .

Data Analysis & Contradiction Management

Q. What statistical approaches are robust for analyzing dose-response curves with high variability in IC₅₀ values?

Use non-linear regression models (e.g., four-parameter logistic curve) with outlier detection (Grubbs’ test). For heterogeneous data, apply mixed-effects modeling to account for inter-experimental variability. Report 95% confidence intervals and use bootstrap resampling to validate significance .

Q. How should researchers address discrepancies between in silico predictions and experimental binding affinities?

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess conformational stability of the ligand-receptor complex.
  • Alanine Scanning Mutagenesis : Test critical residues (e.g., Ser684Ala) to confirm hydrogen bonding contributions.
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to refine computational models .

Methodological Tables

Table 1. Key Parameters for Nanoparticle Optimization (Adapted from )

VariableRange TestedOptimal ValueImpact on Response
Span®20:Tween®80 Ratio70:30 to 30:7050:50Minimizes PDI (0.329)
Sonication Time2–10 minutes6 minutesReduces size to 128.5 nm
Ethanol Concentration10–30% v/v20% v/vMaximizes ZP (-29.11 mV)

Table 2. Cytotoxicity Comparison Across Cell Lines (Data from )

Cell LineIC₅₀ (µM) at 24 hMechanism Hypothesis
HEPG20.06AKT/mTOR inhibition
HCT-1160.39Caspase-3/7 activation
MCF-70.89Estrogen receptor modulation

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.